ENPP3 Inhibitor 4g is classified under arylamide sulphonates, which are a group of compounds synthesized for their potential biological activities. The synthesis and characterization of this compound are detailed in studies focused on the inhibition of ENPP1 and ENPP3 isozymes, showcasing its role in biochemical research and potential therapeutic developments .
The synthesis of ENPP3 Inhibitor 4g involves several steps that typically include the formation of arylamide structures followed by sulphonation processes. The specific synthetic route includes:
The detailed methodology can be found in studies that explore structure-activity relationships, indicating how variations in synthesis affect inhibitory potency .
ENPP3 Inhibitor 4g possesses a complex molecular structure characterized by its arylamide backbone. The structural formula includes functional groups that enhance its binding affinity to the target enzyme. Key data points include:
The three-dimensional conformation of the compound plays a crucial role in its mechanism of action, allowing it to effectively bind to the active site of ENPP3 .
ENPP3 Inhibitor 4g engages in specific chemical interactions that lead to the inhibition of ENPP3 activity. The primary reaction mechanism involves:
Further investigations into reaction pathways reveal insights into how structural modifications can enhance or reduce inhibitory effects .
The mechanism by which ENPP3 Inhibitor 4g exerts its effects involves:
Data from enzyme assays confirm that at an IC50 value of 0.19 µM, ENPP3 Inhibitor 4g significantly reduces hydrolytic activity, indicating its effectiveness as an inhibitor .
ENPP3 Inhibitor 4g exhibits several notable physical and chemical properties:
These properties are critical for understanding how the compound behaves in biological systems and during experimental applications .
ENPP3 Inhibitor 4g has potential applications in various scientific fields:
The ongoing research into this compound highlights its significance in advancing our understanding of enzyme regulation and therapeutic intervention strategies .
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) is a type II transmembrane ectoenzyme that governs extracellular nucleotide metabolism through its pyrophosphatase and phosphodiesterase activities. Its primary substrates include ATP, ADP, and cyclic dinucleotides such as 2'3'-cGAMP, which it hydrolyzes to AMP and pyrophosphate (PPi) or 5'-GMP/5'-AMP, respectively [1] [10]. This enzymatic function positions ENPP3 as a critical modulator of purinergic signaling—a system fundamental to immune responses. Recent research has identified ENPP3 as a major cGAMP hydrolase, establishing its role as an innate immune checkpoint [1] [10]. By degrading the immunotransmitter cGAMP (a potent activator of the STING pathway), ENPP3 terminates cell-to-cell immune signaling, creating an immunosuppressive microenvironment conducive to tumor immune evasion and metastasis [1] [10].
ENPP3 exhibits a tissue-specific expression pattern distinct from its paralog ENPP1. While expressed minimally in most healthy tissues (notably absent in human liver, pancreas, and intestine), ENPP3 is markedly overexpressed in multiple cancers, including 94% of clear cell renal cell carcinomas (RCC) and 60% of papillary RCC subtypes [2] [6]. In colon carcinoma and bile duct neoplasms, ENPP3 overexpression correlates with invasive behavior and poor prognosis [6] [9]. Beyond hydrolytic activity, ENPP3 regulates glycosylation processes by inhibiting GnT-IX through UDP-GlcNAc hydrolysis, indirectly influencing tumor cell adhesion and signaling [6] [9].
Table 1: Biological Roles and Pathogenic Implications of ENPP3
Biological Function | Mechanism | Pathological Consequence |
---|---|---|
cGAMP hydrolysis | Extracellular degradation of 2'3'-cGAMP | Suppression of STING-dependent antitumor immunity |
ATP/ADP hydrolysis | Generation of AMP (precursor to adenosine) | Accumulation of immunosuppressive adenosine |
Nucleotide sugar metabolism | Hydrolysis of UDP-GlcNAc | Dysregulation of protein glycosylation in tumors |
FcεRI-mediated signaling | Negative regulation of ATP-dependent activation | Attenuation of basophil/mast cell-driven inflammation |
The selective overexpression of ENPP3 in malignancies versus restricted distribution in normal tissues renders it a compelling target for precision oncology. ENPP3 contributes to dual immunosuppressive mechanisms in the tumor microenvironment (TME): (1) It degrades extracellular cGAMP, limiting STING activation and subsequent type I interferon production essential for dendritic cell maturation and CD8+ T-cell priming; (2) Its hydrolysis of ATP generates adenosine, an immune suppressor that engages A2A receptors on T cells and natural killer (NK) cells, inhibiting their cytotoxic functions [1] [6] [10]. Genetic ablation of ENPP3’s catalytic activity diminishes tumor growth and metastasis in a STING-dependent manner, validating its function as a therapeutically targetable immune checkpoint [1] [10].
Early therapeutic strategies employed antibody-drug conjugates (ADCs) like AGS-16M8F and AGS-16C3F, which deliver monomethyl auristatin F (MMAF) to ENPP3-expressing RCC cells. While demonstrating durable antitumor responses in phase 1 trials (including partial remissions lasting 83–143 weeks), ADCs face limitations such as ocular toxicity (reversible keratopathy) and reliance on target expression homogeneity [2]. Small-molecule inhibitors offer distinct advantages: enhanced tumor penetration, insensitivity to target internalization efficiency, potential for oral bioavailability, and reduced immunogenicity [3] [4] [8].
Table 2: ENPP3-Targeted Therapeutic Strategies
Strategy | Representative Agent | Key Findings/Limitations |
---|---|---|
Antibody-Drug Conjugate (ADC) | AGS-16C3F (CHO-derived) | Durable PRs in RCC at 1.8 mg/kg; dose-limiting keratopathy at ≥3.6 mg/kg [2] |
Bispecific Antibody | ENPP3 × SIRPα BsAb | Enhances macrophage phagocytosis by dual blockade; superior efficacy vs. monotherapy in RCC models [5] |
Small-Molecule Inhibitor | ENPP3 Inhibitor 4g | Sub-micromolar ENPP3 inhibition (IC₅₀ = 0.19 µM); potential for combinatorial immunotherapy [3] [8] |
Small-molecule ENPP3 inhibitors represent a paradigm shift toward pharmacologically disrupting the enzymatic activity of ENPP3 rather than solely targeting its cell-surface expression. Among these, ENPP3 Inhibitor 4g (CAS 2803505-78-2) has emerged as a lead compound with high potency and selectivity. Its chemical designation is 4-(trifluoromethoxy)-benzenesulfonic acid, 4-[(4-methylbenzoyl)amino]phenyl ester, featuring a molecular weight of 451.42 g/mol and ≥95% purity [3]. Biochemically, it inhibits ENPP3 with an IC₅₀ of 0.19 µM while retaining activity against ENPP1 (IC₅₀ = 0.45 µM), indicating selectivity within the ENPP family [3].
The arylamide sulphonate scaffold of Inhibitor 4g optimizes target engagement through critical molecular interactions. Docking studies reveal competitive or uncompetitive binding at the enzyme’s catalytic site, facilitated by interactions with residues Asn226, His329, Leu239, Tyr289, Pro272, Tyr320, and Ala205 in ENPP3 [8]. This scaffold overcomes limitations of earlier nucleotide-analog inhibitors, which suffered from poor metabolic stability and off-target effects on purine receptors [6] [8]. Preclinical data indicate that arylamide sulphonates like Inhibitor 4g sensitize cancer cells to chemotherapy and may synergize with immune checkpoint inhibitors (e.g., anti-PD-1) by reactivating cGAMP-STING signaling and reversing adenosine-mediated immunosuppression [4] [8] [10].
Table 3: Profile of Select Small-Molecule ENPP3 Inhibitors
Compound | Chemical Class | ENPP3 IC₅₀ (µM) | ENPP1 IC₅₀ (µM) | Key Features |
---|---|---|---|---|
ENPP3 Inhibitor 4g | Arylamide sulphonate | 0.19 | 0.45 | Non-cytotoxic to HEK293; competitive inhibition [3] [8] |
4t | Arylamide sulphonate | 0.15 | >1 | Selective for ENPP3 over ENPP1 [8] |
7d | Arylamide sulphonate | 0.16 | >1 | Cytotoxic to HeLa cells (% inhibition = 50%) [8] |
Suramin | Polysulphonated naphthylurea | ~0.5–2* | ~0.5–2* | Non-selective; reference inhibitor [8] |
*Approximate range across ENPP isoforms* [8]
The structural and mechanistic characterization of ENPP3 Inhibitor 4g underscores its potential as a tool compound for proof-of-concept studies and a therapeutic candidate for cancers reliant on extracellular nucleotide dysregulation. Its development marks significant progress in overcoming the historical challenges of targeting ectoenzymes with small molecules, paving the way for orally bioavailable agents that can be integrated into multimodal oncology regimens [3] [4] [8].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: